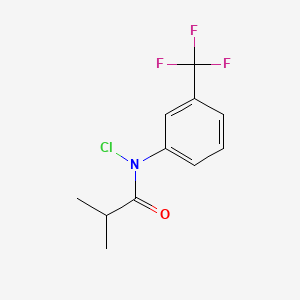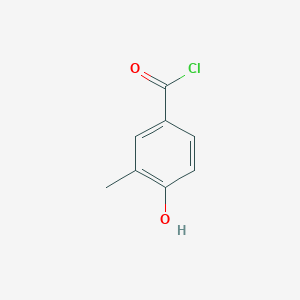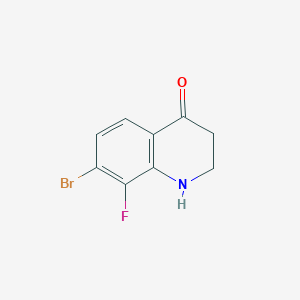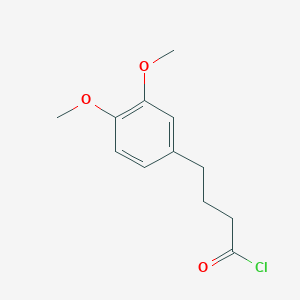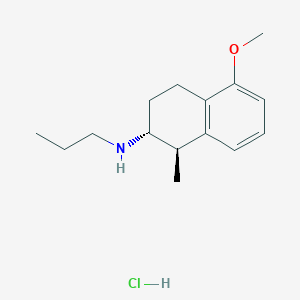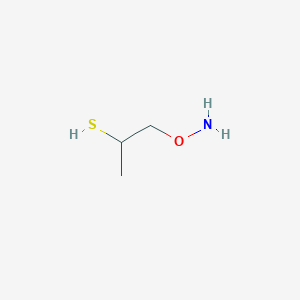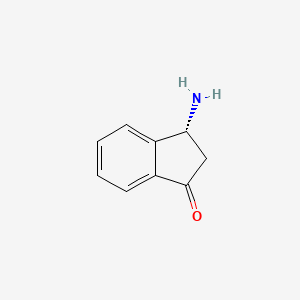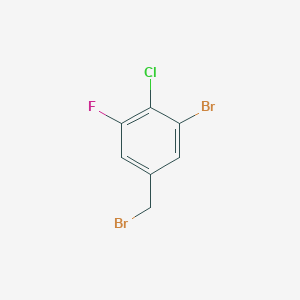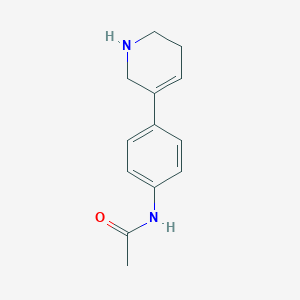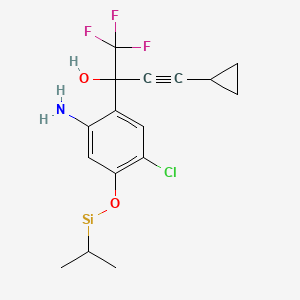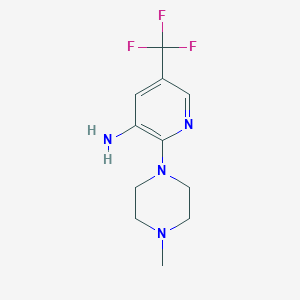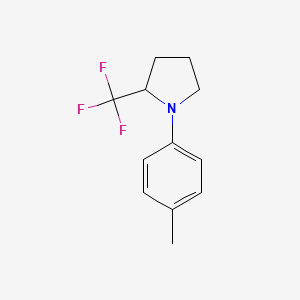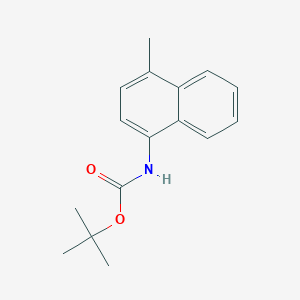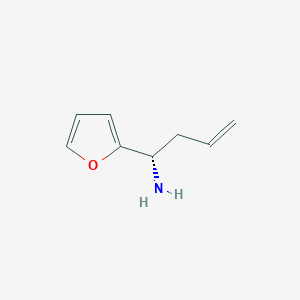
2,3-Bis(trifluoromethylsulfonyloxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene-2,3-diyl bis(trifluoromethanesulfonate) is a chemical compound with the molecular formula C12H6F6O6S2. It is known for its unique chemical properties and is used in various scientific research applications. The compound is characterized by its white to light yellow crystalline appearance and is soluble in toluene .
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalene-2,3-diyl bis(trifluoromethanesulfonate) can be synthesized through a series of chemical reactions. One common method involves the reaction of naphthalene derivatives with trifluoromethanesulfonic anhydride (Tf2O) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like pyridine to facilitate the process .
Industrial Production Methods
Industrial production of naphthalene-2,3-diyl bis(trifluoromethanesulfonate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Naphthalene-2,3-diyl bis(trifluoromethanesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate groups can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield naphthalene derivatives with amine functional groups .
Scientific Research Applications
Naphthalene-2,3-diyl bis(trifluoromethanesulfonate) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which naphthalene-2,3-diyl bis(trifluoromethanesulfonate) exerts its effects is primarily through its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate groups are highly electron-withdrawing, making the naphthalene ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to form new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2,7-diyl bis(trifluoromethanesulfonate): Similar in structure but differs in the position of the trifluoromethanesulfonate groups.
Naphthalene-1,4-diyl bis(trifluoromethanesulfonate): Another structural isomer with different reactivity and applications.
Uniqueness
Naphthalene-2,3-diyl bis(trifluoromethanesulfonate) is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable reagent in organic synthesis and other scientific research applications .
Properties
Molecular Formula |
C12H6F6O6S2 |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
[3-(trifluoromethylsulfonyloxy)naphthalen-2-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C12H6F6O6S2/c13-11(14,15)25(19,20)23-9-5-7-3-1-2-4-8(7)6-10(9)24-26(21,22)12(16,17)18/h1-6H |
InChI Key |
FXSNAXDYVAKLJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


